molecular formula C24H48N6O11 B1529111 Azido-PEG11-Azide CAS No. 1392284-57-9

Azido-PEG11-Azide

Cat. No. B1529111
M. Wt: 596.7 g/mol
InChI Key: FKAUXUWXBFMGEU-UHFFFAOYSA-N
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Description

Azido-PEG11-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

The synthesis of Azido-PEG11-Azide involves the use of Thermoanaerobacterium xylanolyticus GH116 β-glucosidase, which catalyzes the gram-scale production of 1-azido-β-D-glucose from p-nitropheyl-β-D-glucopyranoside and azide via a transglucosylation reaction . Another method involves the protection of azido groups with di (tert-butyl) (4-(dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange .


Molecular Structure Analysis

Azido-PEG11-Azide has a chemical formula of C24H48N6O11 . Its molecular weight is 596.7 .


Chemical Reactions Analysis

Azido-PEG11-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG11-Azide has a chemical formula of C24H48N6O11 and a molecular weight of 596.7 . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Scientific Research Applications

Cell Adhesion and Migration

Azido-functionalized poly(ethylene glycol) (PEG) derivatives, such as azido-PEG11-azide, are instrumental in creating dynamic surface coatings for cell adhesion, migration, and shape change. These surface coatings enable spatially controlled cell adhesion by simply adding a functional peptide to the culture medium. This approach has diverse applications in tissue motility assays, patterned coculturing, and triggered cell shape changes, offering a powerful technique for cell biology research (van Dongen et al., 2013).

Drug Delivery Systems

Azido-PEG11-azide and its derivatives are pivotal in the development of drug delivery systems. For example, lipid-polymer hybrid nanoparticles incorporating azido-functionalized PEG have shown potential in antiviral drug delivery. These nanoparticles improve drug solubility, enhance cellular internalization, and may offer a preferred embodiment for HIV/AIDS therapy by facilitating targeted delivery and sustained release of antiviral drugs (Joshy et al., 2017).

Bioconjugation and Biomolecular Engineering

The azido group in Azido-PEG11-azide serves as a reactive handle for bioconjugation through click chemistry, allowing for the site-specific modification of proteins and peptides. This methodology has been used to generate selectively PEGylated proteins for therapeutic applications, demonstrating its utility in the generation of bioconjugates for drug delivery, imaging, and diagnostic applications (Deiters et al., 2004).

Nanotechnology and Materials Science

Azido-PEG derivatives have been employed in the synthesis of azido-terminated heterobifunctional PEGs for "click" conjugation, facilitating the development of novel materials with specific properties. This approach enables the conjugation of various ligands through the 1,3-dipolar cycloaddition reaction, leading to advancements in the fabrication of functional materials and nanosystems for biomedical applications (Hiki & Kataoka, 2007).

Thrombomodulin Immobilization

Azido-functionalized compounds, including Azido-PEG11-azide, have facilitated the one-step modification and immobilization of thrombomodulin on surfaces, demonstrating superior thromboresistance in biomedical devices. This application underscores the potential of azido-PEG derivatives in enhancing the biocompatibility and performance of medical implants and devices (Qu et al., 2014).

Safety And Hazards

Azide exposure can occur through inhalation, ingestion, or absorption. Symptoms of exposure may include irritation to the eyes and skin, dizziness, blurred vision, weakness/exhaustion, low blood pressure, heart arrhythmia, kidney effects, convulsions, and respiratory failure .

Future Directions

Azido-PEG11-Azide is a substantial tool for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization, with applications in diagnostics, forensics, genetic analysis, and sequencing . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48N6O11/c25-29-27-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-28-30-26/h1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAUXUWXBFMGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG11-Azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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